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Compound Name:

chloroisonicotinate
CAS No.: 1206250-22-7
Cat. No.: B569138

Get Quote

Executive Summary

Methyl 2-bromo-6-chloroisonicotinate (CAS: 1211589-41-1) is a critical bi-functional building
block in medicinal chemistry. Its value lies in the orthogonal reactivity of the halogen
substituents: the C2-bromide is significantly more reactive toward Palladium-catalyzed
oxidative addition (e.g., Suzuki-Miyaura coupling) than the C6-chloride, allowing for the precise,
sequential construction of non-symmetrical bi-aryl systems common in kinase inhibitors and
agrochemicals.

This Application Note details a robust, scalable synthetic route designed to maximize
regioselectivity and minimize statistical halogen scrambling, a common pitfall in direct halogen
exchange methods.

Core Strategic Decision

While direct halogen exchange (Finkelstein-type) on 2,6-dichloroisonicotinates is theoretically
possible, it invariably yields a statistical mixture of di-chloro, bromo-chloro, and di-bromo
species that are difficult to separate on a kilogram scale.
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Therefore, this guide utilizes a Sequential Functionalization Strategy via a Sandmeyer
Transformation. This route ensures high isomeric purity (>98%) by chemically distinguishing
the two halogen positions before the final step.

Synthetic Strategy & Pathway Analysis

The synthesis is broken down into four distinct unit operations. The logic prioritizes the use of
Citrazinic Acid, a low-cost commodity chemical, as the starting material.

Reaction Scheme (DOT Visualization)
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Citrazinic Acid
(2,6-dihydroxypyridine-4-carboxylic acid)

:

Step 1: Deoxychlorination
(POCI3, Quinoline)

Yield: ~85-90%

2,6-Dichloroisonicotinic Acid

'

Step 2: Selective Amination
(NH3 aq, High Pressure)

Yield: ~75%
(Selectivity Control)

2-Amino-6-chloroisonicotinic Acid

:

Step 3: Fischer Esterification
(MeOH, H2S04)

Yield: >95%

Methyl 2-amino-6-chloroisonicotinate

:

Step 4: Non-Aqueous Sandmeyer
(CuBr2, t-BuONO)

Yield: ~80%
(High Purity)

TARGET:
Methyl 2-bromo-6-chloroisonicotinate

Click to download full resolution via product page

Figure 1: Critical path workflow for the synthesis of Methyl 2-bromo-6-chloroisonicotinate.
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Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

Objective: Convert the di-hydroxy starting material to the di-chloro intermediate using
Vilsmeier-Haack type chemistry.

» Reagents: Citrazinic acid (1.0 eq), POCI3 (5.0 eq), Tetraethylammonium chloride (TEAC)
(1.0 eq - Phase Transfer Catalyst).

e Equipment: Glass-lined reactor (GLR), caustic scrubber for HCI gas.

Protocol:

Charge Citrazinic acid (10 kg) and TEAC (10.6 kg) into the reactor.
e Add POCI3 (30 L) slowly at room temperature. Caution: Exothermic.

e Heat the slurry to 130°C (reflux) for 16—18 hours. The mixture will turn from a slurry to a dark
homogeneous solution.

e Work-up: Cool to 80°C. Remove excess POCI3 via vacuum distillation.

¢ Quench the viscous residue by pouring it slowly onto crushed ice (50 kg) with vigorous
stirring. Maintain internal temperature <40°C.

e The product precipitates as a beige solid. Filter and wash with cold water (3 x 10 L).
e Drying: Vacuum oven at 50°C.
o Expected Yield: ~11 kg (89%).

o Key QC Parameter: 1H NMR (DMSO-d6) & 7.85 (s, 2H).[1]

Step 2: Selective Mono-Amination

Objective: Desymmetrize the molecule by replacing one chlorine atom with an amine. This is
the selectivity-determining step.
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» Reagents: 2,6-Dichloroisonicotinic acid (1.0 eq), Aqueous Ammonia (28%, 10.0 eq).
e Equipment: Stainless Steel Autoclave (Pressure Vessel).
Protocol:

e Charge 2,6-Dichloroisonicotinic acid (10 kg) and 28% Aqueous Ammonia (50 L) into the
autoclave.

e Seal and heat to 130-140°C for 8—10 hours. Pressure will rise to ~10-15 bar.

e Monitor: Check conversion via HPLC. Stop when the ratio of Mono-amino to Di-amino is
optimal (typically >95% conversion of starting material, with <5% di-amino byproduct).

e Work-up: Cool to room temperature. Vent ammonia to scrubber.

o Adjust pH to 3—4 using concentrated HCI. The product, 2-Amino-6-chloroisonicotinic acid,
precipitates.

« Filter and recrystallize from Water/Ethanol if purity is <95%.
o Expected Yield: ~6.7 kg (75%).

o Mechanism:[2][3][4][5][6][7] Nucleophilic Aromatic Substitution (SnAr).[3] The carboxylic
acid is deprotonated (carboxylate), which electronically deactivates the ring, preventing
the second amination from occurring too rapidly.

Step 3: Esterification

Objective: Protect the carboxylic acid as a methyl ester to improve solubility for the final
Sandmeyer reaction.

e Reagents: 2-Amino-6-chloroisonicotinic acid (1.0 eq), Methanol (10 vol), H2SO4 (0.5 eq).
o Equipment: Standard reflux reactor.
Protocol:

e Suspend the acid (6.7 kg) in Methanol (67 L).
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e Add conc. H2S0O4 (1.0 L) dropwise.
e Reflux (65°C) for 12 hours.

o Work-up: Concentrate methanol to 20% volume. Pour into ice water containing NaHCO3 (to
neutralize).

« Filter the resulting solid Methyl 2-amino-6-chloroisonicotinate.

o Expected Yield: ~6.9 kg (96%).

Step 4: Non-Aqueous Sandmeyer Bromination

Objective: Convert the amino group to a bromine atom. Using tert-butyl nitrite (t-BuONO) and
anhydrous CuBr2 in acetonitrile is superior to aqueous NaNO2/HBr for scale-up as it avoids
diazonium hydrolysis byproducts (phenols).

» Reagents: Methyl 2-amino-6-chloroisonicotinate (1.0 eq), CuBr2 (1.2 eq), tert-Butyl Nitrite
(1.5 eq), Acetonitrile (MeCN).

o Equipment: Reactor with efficient venting (N2 evolution).
Protocol:
e Suspend CuBr2 (8.0 kg) and t-BUONO (5.5 L) in Acetonitrile (70 L) at 0°C.

e Add Methyl 2-amino-6-chloroisonicotinate (6.9 kg) portion-wise over 1 hour. Caution:
Nitrogen gas evolution.

« Allow the reaction to warm to room temperature and stir for 4 hours.
e Heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

o Work-up: Quench with 1M HCI (aq) to dissolve copper salts. Extract with Ethyl Acetate or
DCM.

e Wash organic layer with brine, dry over MgSO4, and concentrate.
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 Purification: Recrystallize from Heptane/EtOAc or pass through a short silica plug if

necessalry.
o Final Yield: ~7.3 kg (80%).

o Appearance: Off-white to pale yellow solid.

Quantitative Data Summary

Step 1 Step 2 Step 3 Step 4
Parameter L. L. . L
(Chlorination) (Amination) (Esterification) (Bromination)
Moderate
Reagent Cost Low Very Low Low
(CuBr2)
Atom Economy Good High High Moderate
N2
N POCI3 High - .
Critical Hazard ) Flammability Evolution/Exothe
(Corrosive) Pressure/NH3
rm
Typical Yield 89% 75% 96% 80%
Purity (HPLC) >98% >05% >09% >08.5%

Quality Control & Analytical Validation

For the final release of Methyl 2-bromo-6-chloroisonicotinate, the following specification

limits are recommended:
o Appearance: White to pale yellow crystalline solid.
e Assay (HPLC):

98.0% (Area %).

« |dentification (1H NMR): Consistent with structure.

o Signals:
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8.05 (s, 1H, H-3), 7.88 (s, 1H, H-5), 3.95 (s, 3H, OMe). (Shifts may vary slightly by
solvent).[8][9]

e Impurity Profile:
o Methyl 2,6-dichloroisonicotinate:

0.5% (Incomplete Sandmeyer).

o Methyl 2,6-dibromoisonicotinate:

0.5% (Halogen exchange side reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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